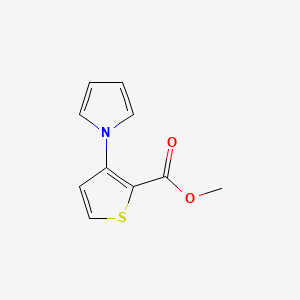

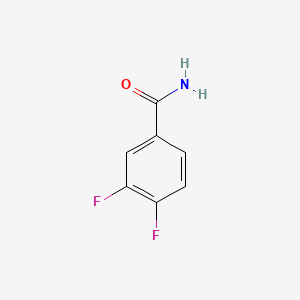

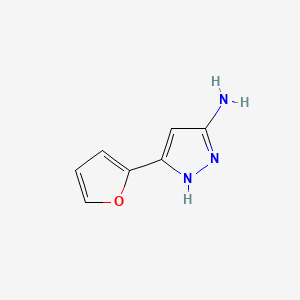

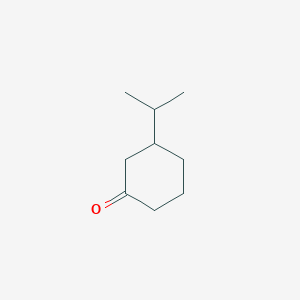

![molecular formula C9H7NO2S B1297623 Methyl thieno[2,3-c]pyridine-3-carboxylate CAS No. 28783-21-3](/img/structure/B1297623.png)

Methyl thieno[2,3-c]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl thieno[2,3-c]pyridine-3-carboxylate, commonly referred to as MTP-3C, is a heterocyclic organic compound utilized in a variety of scientific research applications. It is a member of the thienopyridine family of compounds and has been used in a variety of research experiments due to its unique chemical properties. MTP-3C is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, a catalyst for chemical reactions, and a starting material for the development of new materials.

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Application Potential

The modification of biopolymers like xylan demonstrates the potential for creating derivatives with specific properties, including ethers and esters. For instance, xylan derivatives can form nanoparticles for drug delivery applications, suggesting that similar chemical frameworks like methyl thieno[2,3-c]pyridine-3-carboxylate could have utility in nanotechnology and biomedical research (Petzold-Welcke et al., 2014).

Influence of Metals on Biological Ligands

Studies on the influence of metals on the electronic systems of biologically important ligands, including carboxylic acids and pyridine derivatives, highlight the importance of understanding metal-ligand interactions. This research is vital for elucidating the roles of such compounds in biological systems and their potential applications in medicine and environmental chemistry (Lewandowski et al., 2005).

Catalytic and Synthetic Applications

The development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds showcases the diverse applicability of pyridine derivatives in chemical synthesis. Such research underscores the potential of this compound in facilitating novel synthetic routes and catalytic processes, thus contributing to advancements in pharmaceutical and medicinal chemistry (Parmar et al., 2023).

Biodegradation and Environmental Impact

Research on the microbial metabolism of pyridine derivatives under both aerobic and anaerobic conditions provides insights into the environmental fate of such compounds. Understanding the biodegradation pathways of heterocyclic aromatic compounds, including those similar to this compound, is crucial for assessing their environmental impact and developing strategies for pollution mitigation (Kaiser et al., 1996).

Wirkmechanismus

Target of Action

Methyl thieno[2,3-c]pyridine-3-carboxylate is primarily targeted towards G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria of ATP-mimetic kinase inhibitors . In the ATP pocket of the kinase, the ring nitrogen of the compound acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .

Biochemical Pathways

The compound affects the biochemical pathways involving GRK2. By inhibiting GRK2, it can potentially influence the regulation of GPCRs and their associated signaling pathways . .

Result of Action

The inhibition of GRK2 by this compound can potentially modulate GPCR function, which could have various molecular and cellular effects depending on the specific GPCR and cell type involved . The exact molecular and cellular effects of this compound’s action are subject to ongoing research.

Biochemische Analyse

Biochemical Properties

Methyl thieno[2,3-c]pyridine-3-carboxylate plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the glycolysis/gluconeogenesis pathways, pyruvate metabolism, and inositol metabolism . These effects are mediated through its interaction with key regulatory proteins and enzymes, leading to changes in cellular energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it has been identified as a potential inhibitor of GRK2 kinase, where it binds to the ATP-binding site, preventing the phosphorylation of target proteins . This inhibition can lead to altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures and disruption of normal cellular processes . Threshold effects are also noted, where a specific dosage range is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It affects metabolic flux and metabolite levels, particularly in pathways related to energy production and cellular respiration . The compound’s interaction with key metabolic enzymes can lead to changes in the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with other biomolecules and its overall efficacy in modulating cellular processes.

Eigenschaften

IUPAC Name |

methyl thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYZCUGEPQHNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344292 |

Source

|

| Record name | Methyl thieno[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28783-21-3 |

Source

|

| Record name | Methyl thieno[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.